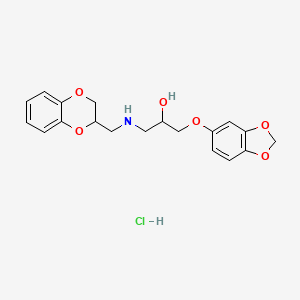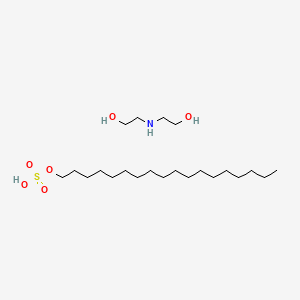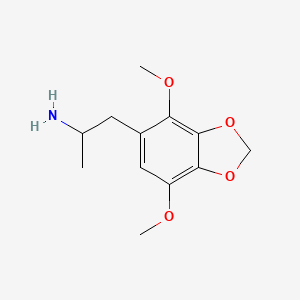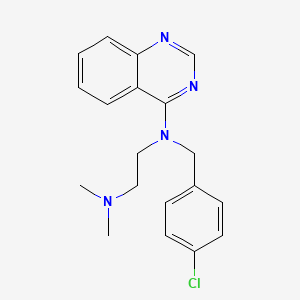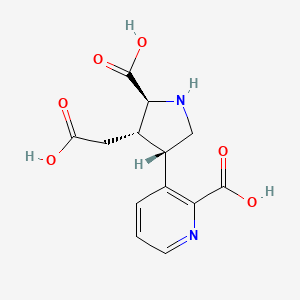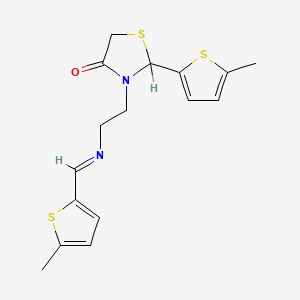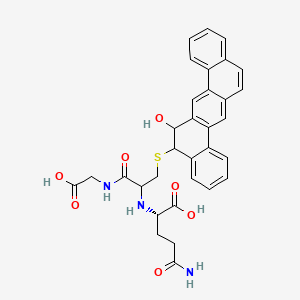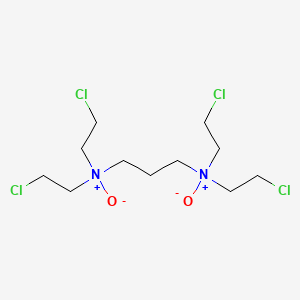
1,3-Propanediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, N,N'-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is a chemical compound with the molecular formula C11H24Cl4N2O2. It is known for its unique structure, which includes two amine groups and four chloroethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,3-Propanediamine+4(2-chloroethyl chloride)→1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide .
化学反应分析
Types of Reactions
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted amine compounds .
科学研究应用
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s ability to modify biomolecules makes it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
- 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-bromoethyl)-, N,N’-dioxide
- 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-iodoethyl)-, N,N’-dioxide
Uniqueness
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is unique due to its specific chloroethyl groups, which confer distinct reactivity and biological activity compared to its bromoethyl and iodoethyl analogs. The chloroethyl groups provide a balance of reactivity and stability, making this compound particularly useful in various applications .
属性
CAS 编号 |
108396-17-4 |
|---|---|
分子式 |
C11H22Cl4N2O2 |
分子量 |
356.1 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(2-chloroethyl)propane-1,3-diamine oxide |
InChI |
InChI=1S/C11H22Cl4N2O2/c12-2-8-16(18,9-3-13)6-1-7-17(19,10-4-14)11-5-15/h1-11H2 |
InChI 键 |
ZPZBBKCFUQFVCD-UHFFFAOYSA-N |
规范 SMILES |
C(C[N+](CCCl)(CCCl)[O-])C[N+](CCCl)(CCCl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





